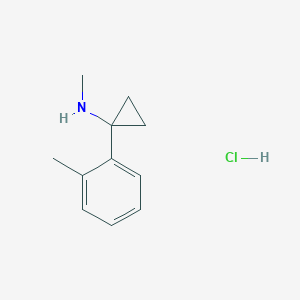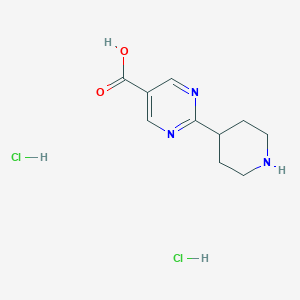
2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is a compound with the CAS Number: 2344685-47-6 . It has a molecular weight of 280.15 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is C10H15Cl2N3O2. This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is a powder . It has a molecular weight of 280.15 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, with a process involving conversion from commercially available materials to yield dihydrochloride with good overall efficiency (Zhang et al., 2009).
Aurora Kinase Inhibition : It may be useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in cell division and implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Antiarrhythmic and Antiserotonin Activity : Experimental studies have indicated potential antiarrhythmic and antiserotonin activities, with certain compounds showing greater activity than known inhibitors (Zhukovskaya et al., 2017).
Chemical Properties and Applications
Chiral Building Block for Alkaloids : It has been used as a chiral building block for synthesizing piperidine-related alkaloids, useful in a range of pharmaceutical applications (Takahata et al., 2002).
Corrosion Inhibition : Piperidine derivatives have shown promise in corrosion inhibition of metals, which is important in industrial applications (Kaya et al., 2016).
Synthesis of Piperidines and Pyrrolidines : It is involved in new synthetic routes to produce 2,3-disubstituted pyrrolidines and piperidines, compounds that have multiple applications in organic chemistry (Boto et al., 2001).
Pharmaceutical Research
Antibacterial Activity : Certain piperidine containing pyrimidine imines and thiazolidinones have demonstrated antibacterial activity, which is crucial in the development of new antibiotics (Merugu et al., 2010).
Anticancer Potential : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promise as anticancer agents, a significant avenue in drug discovery (Rehman et al., 2018).
Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives have shown both analgesic and antiparkinsonian activities, offering potential in treating these conditions (Amr et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQONFYNSWYGYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
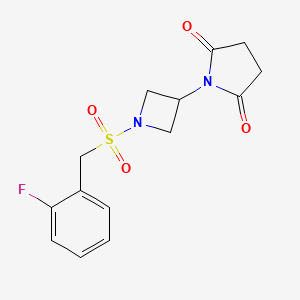
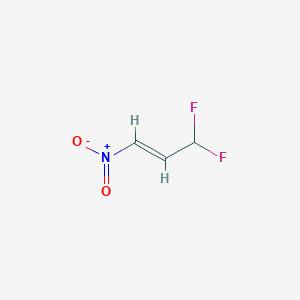

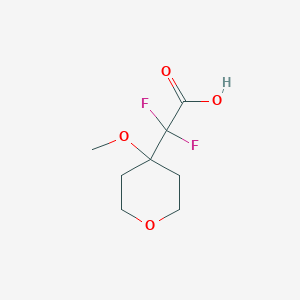
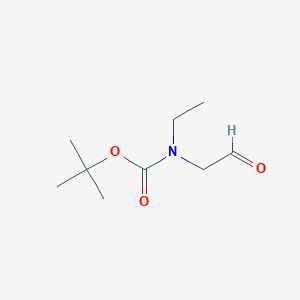
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)


